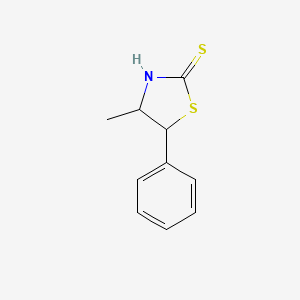

4-Methyl-5-phenylthiazolidine-2-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NS2 |

|---|---|

Molecular Weight |

209.3 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C10H11NS2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) |

InChI Key |

MDBSLGONFDHHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SC(=S)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 5 Phenylthiazolidine 2 Thione

Established Synthetic Pathways for Thiazolidine-2-thiones and Analogues

Traditional methods for synthesizing the thiazolidine-2-thione ring system are robust and widely documented, typically involving cyclization or multi-component reactions.

A foundational method for the synthesis of 1,3-thiazolidine-2-thiones involves the reaction of β-amino alcohols with carbon disulfide. plos.org This approach typically requires a base, such as potassium hydroxide (B78521), to facilitate the reaction. plos.org The process begins with the formation of a dithiocarbamate (B8719985) intermediate from the amino alcohol and carbon disulfide, which then undergoes intramolecular cyclization to form the thiazolidine-2-thione ring. One documented procedure involves preparing 2-aminoethanol hydrogen sulfate (B86663) from aminoethanol, which is then reacted with potassium hydroxide and carbon disulfide in ethanol (B145695) to yield the unsubstituted thiazolidine-2-thione. plos.org Another variation of this classical approach utilizes β-amino alcohols and potassium ethylxanthate (B89882) in ethanol. organic-chemistry.org These methods are valued for their reliability and use of readily available starting materials.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like thiazolidine-2-thiones in a single step, enhancing atom economy and procedural simplicity. nih.gov Several MCR strategies have been developed for this purpose.

One notable example is the reaction between a primary amine, carbon disulfide, and an α-bromoketone. researchgate.net Another effective MCR involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates, which proceeds through a domino alkylation/intramolecular Michael addition to provide thiazolidine-2-thiones in excellent yields. organic-chemistry.org A rapid, one-pot, three-component synthesis has also been reported using a nitroepoxide, a primary amine, and carbon disulfide in water at ambient temperature, highlighting the efficiency and mild conditions of this approach. nih.gov Furthermore, reactions involving primary amines, carbon disulfide, and sulfoxonium ylides can also afford thiazolidine-2-thiones after dehydration in an acidic environment. organic-chemistry.org

Novel and Green Chemistry Approaches to Thiazolidine-2-thione Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include the use of novel catalysts and environmentally friendly reaction conditions.

Various catalysts have been employed to improve the synthesis of thiazolidine-2-thiones, offering benefits such as milder reaction conditions, higher yields, and greater selectivity.

NaOH+CuI: This catalytic system has been used for the synthesis of N-substituted thiazolidine-2-thione derivatives from the parent heterocycle and compounds like bromobenzene (B47551) or benzyl (B1604629) bromide. plos.org

Lanthanide Amides: Amidato lanthanide amides have been successfully used to catalyze the cycloaddition of aziridines with carbon disulfide under mild conditions, yielding thiazolidine-2-thiones with good functional group tolerance. organic-chemistry.org

Deep Eutectic Solvents (DESs): DESs, such as those based on choline (B1196258) chloride, can function as both the solvent and catalyst in the synthesis of thiazolidinedione derivatives. nih.gov For instance, a DES composed of ZnCl2/urea has been shown to effectively catalyze the condensation of rhodanine (B49660) with various aldehydes, achieving excellent yields in very short reaction times. researchgate.netmatilda.science

Magnetic Nanoparticles (MNPs): Nanoparticle-based catalysts, particularly magnetic ones, are gaining attention due to their high efficiency and ease of recovery. nih.gov For the synthesis of related thiazolidin-4-ones, catalysts like FeNi3-ionic liquid MNPs and l-proline-functionalized silica-coated Fe3O4 nanoparticles have been used in solvent-free, multi-component reactions, demonstrating high yields and catalyst reusability. nih.govpnu.ac.ir Nano-CoFe2O4@SiO2/PrNH2 is another example of a magnetic nanoparticle catalyst used for synthesizing thiazolidin-4-ones. bohrium.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| NaOH+CuI | Thiazolidine-2-thione, Bromobenzene/Benzyl bromide | Effective for N-arylation and N-benzylation. | plos.org |

| Lanthanide Amides | Aziridines, Carbon disulfide | Mild conditions, good functional group tolerance. | organic-chemistry.org |

| Deep Eutectic Solvents (e.g., ZnCl2/Urea) | Rhodanine, Aldehydes | Acts as both solvent and catalyst; rapid, high yields. | researchgate.net |

| Magnetic Nanoparticles (e.g., Fe3O4@SiO2@l-proline) | Aldehydes, Amines, Thioglycolic acid | Solvent-free, high efficiency, easy catalyst recovery and reusability. | pnu.ac.ir |

Green synthetic methodologies aim to reduce waste, energy consumption, and the use of hazardous substances.

Water as Reaction Medium: Water is an ideal green solvent, and its use has been demonstrated in the three-component synthesis of thiazolidine-2-thiones from a nitroepoxide, primary amine, and carbon disulfide. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. The synthesis of 1,3-thiazolidin-4-ones has been achieved under solvent-free conditions using catalysts like ammonium (B1175870) persulfate or magnetic nanoparticles. nih.gov A base-catalyzed, solvent-free protocol for constructing 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines has also been reported. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net The synthesis of thiazolidine-2-thiones from amino alcohols and carbon disulfide has been successfully performed using microwave heating, reducing the reaction time to 60 minutes. nih.govmdpi.com This method has also been applied to the synthesis of thiazolidinedione libraries, with most reactions completing within an hour. mdpi.com

Derivatization Strategies for 4-Methyl-5-phenylthiazolidine-2-thione and Related Compounds

The thiazolidine-2-thione core can be chemically modified to produce a wide range of derivatives with potentially diverse properties. Derivatization can occur at the nitrogen atom (N-3), the sulfur atom (S-2), or the carbon backbone (C-4 and C-5).

A common strategy involves the N-alkylation or N-arylation of the thiazolidine-2-thione ring. For example, the parent compound can be reacted with various halo-compounds like ethyl bromide, bromopropane, bromobenzene, or benzyl bromide in the presence of a base like sodium hydroxide, sometimes with a catalyst such as copper(I) iodide, to yield N-substituted derivatives. plos.org

Another versatile derivatization approach involves converting the parent thione into a more reactive intermediate. Reacting thiazolidine-2-thione with triphosgene (B27547) in the presence of triethylamine (B128534) generates 2-thioxothiazolidine-3-carbonyl chloride. plos.org This intermediate can then be reacted with a variety of amines to produce a library of N-carbamoyl derivatives, such as those incorporating a phenyl-sulfonamide group. plos.org

Furthermore, the thione group itself can be transformed. Thiazolidine-2-thiones can be converted to their corresponding thiazolidin-2-one analogues through a reaction with haloethanols, such as bromoethanol, in the presence of a base like sodium ethoxide. researchgate.net This S/O-exchange provides a convenient route to a different class of thiazolidine (B150603) derivatives. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation/Arylation | Thiazolidine-2-thione, Alkyl/Aryl Halides (e.g., ethyl bromide, bromobenzene), Base (NaOH), Optional Catalyst (CuI) | N-Substituted Thiazolidine-2-thiones | plos.org |

| N-Carbamoylation | 1. Thiazolidine-2-thione, Triphosgene, Triethylamine 2. Various Amines | N-Carbamoyl Thiazolidine-2-thione Derivatives | plos.org |

| S/O-Exchange | Thiazolidine-2-thione, Bromoethanol, Sodium Ethoxide | Thiazolidin-2-ones | researchgate.net |

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 3-position of the thiazolidine-2-thione ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents at the N3-position, thereby modifying the compound's steric and electronic properties.

N-Alkylation Reactions

N-alkylation of thiazolidine-2-thiones is typically achieved by reacting the parent heterocycle with an alkylating agent, such as an alkyl halide, in the presence of a base. The base serves to deprotonate the nitrogen atom, forming a more nucleophilic amide anion that subsequently attacks the electrophilic carbon of the alkylating agent. While specific studies on this compound are not extensively documented, general methodologies for N-alkylation of related thiazolidine-2,4-diones provide insight into the probable reaction conditions. For instance, the use of a base like triethylamine at room temperature with an alkyl bromide has been shown to be effective for the N-alkylation of the parent thiazolidine-2,4-dione, affording N-alkylated products in high yields. It is plausible that similar conditions would be applicable to this compound.

N-Acylation Reactions

N-acylation introduces an acyl group onto the nitrogen atom, a transformation that can significantly influence the electronic properties of the thiazolidine ring. This reaction is generally carried out using an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For related imidazolidine-2-thiones, acylation has been successfully performed using acyl chlorides in solvents like pyridine (B92270) or in dimethylformamide (DMF) with triethylamine (TEA) as a base, yielding mono- or di-acylated products depending on the reaction conditions and the nature of the acylating agent. organic-chemistry.org These methods suggest a viable pathway for the N-acylation of this compound.

Interactive Table: General Conditions for N-Alkylation and N-Acylation of Thiazolidine-2-thiones and Analogs.

| Transformation | Reagents | Base | Solvent | Temperature | Product Type |

| N-Alkylation | Alkyl Bromide | Triethylamine | Triethylamine | Room Temperature | N-Alkylthiazolidine-2,4-dione |

| N-Acylation | Acyl Chloride | Pyridine | Pyridine | Not specified | N-Acylimidazolidine-2-thione |

| N-Acylation | Acyl Chloride | Triethylamine | DMF | Not specified | N-Acylimidazolidine-2-thione |

S-Alkylation Reactions

The exocyclic sulfur atom of the thione group is also a potent nucleophile and can be selectively alkylated under specific conditions. S-alkylation leads to the formation of 2-(alkylthio)-4,5-dihydrothiazole derivatives. The regioselectivity between N- and S-alkylation is often dependent on the reaction conditions, including the nature of the base, solvent, and electrophile.

In the case of N-acylthiazolidinethiones, treatment with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide has been shown to result in S-alkylation rather than the expected C-alkylation at the alpha-position to the acyl group. nih.gov This suggests that the thione sulfur is a highly reactive nucleophilic center. For thiazolidine-2-thione itself, S-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydroxide in ethanol. rsc.org It is anticipated that this compound would undergo similar S-alkylation reactions to yield the corresponding 2-(alkylthio)-4-methyl-5-phenyl-4,5-dihydrothiazole derivatives.

Interactive Table: Conditions for S-Alkylation of Thiazolidinethiones.

| Starting Material | Reagents | Base | Solvent | Temperature | Product Type |

| N-Acylthiazolidinethione | Alkyl Halide | LDA | Not specified | -78 °C | S-Alkyl product |

| Thiazolidine-2-thione | Bromoalkane | NaOH | Ethanol | 50 °C | S-Alkylthiazoline |

Modifications at the Phenyl Moiety

Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The conditions for these reactions typically involve the use of strong acids and electrophilic reagents. For instance, nitration can be achieved with a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with a halogen in the presence of a Lewis acid catalyst. The position of substitution on the phenyl ring (ortho, meta, or para) will be influenced by the electronic nature of the thiazolidine-2-thione substituent.

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, could be employed if the phenyl ring is pre-functionalized with a suitable leaving group, such as a halogen. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl, vinyl, or alkynyl groups.

Ring Expansion/Contraction Reactions Involving the Thiazolidine Core

The five-membered thiazolidine ring can potentially undergo ring expansion or contraction reactions under specific conditions, leading to the formation of larger or smaller heterocyclic systems. These transformations can provide access to novel molecular scaffolds.

Ring Expansion

Ring Contraction

Ring contraction reactions of five-membered heterocycles to four-membered rings like azetidines are also known in organic synthesis. magtech.com.cn These reactions often proceed through rearrangement mechanisms. For example, certain 1,4-thiazepine derivatives can undergo a ring contraction to form 2-thiazolidine acetic acid derivatives. Although specific methods for the ring contraction of this compound have not been reported, the general principles of such rearrangements could potentially be applied to this system to generate novel azetidine (B1206935) derivatives.

Mechanistic Insights and Theoretical Studies on 4 Methyl 5 Phenylthiazolidine 2 Thione

Reaction Mechanism Elucidation for Thiazolidine-2-thione Synthesis and Transformation

The formation of the thiazolidine-2-thione core structure is achieved through various synthetic routes, with the reaction mechanism often involving multi-step processes that include the formation of key intermediates and transition states.

The synthesis of thiazolidine-2-thiones, including 4-methyl-5-phenylthiazolidine-2-thione, frequently proceeds through a mechanism involving the initial reaction of a primary amine with carbon disulfide. This reaction forms a dithiocarbamate (B8719985) salt as a crucial intermediate. Subsequent steps involve an intramolecular cyclization reaction.

One common pathway involves the reaction of an appropriate β-amino alcohol with carbon disulfide. The reaction is believed to proceed via the formation of a dithiocarbamate intermediate, which then undergoes an intramolecular S_N2-type reaction, where the sulfur atom attacks the carbon bearing the hydroxyl group (which is a good leaving group after protonation), leading to ring closure and formation of the thiazolidine-2-thione ring.

Another versatile method is the multicomponent reaction of a primary amine, carbon disulfide, and an electrophilic component like a γ-bromocrotonate. organic-chemistry.org This reaction proceeds via a domino sequence of alkylation followed by an intramolecular Michael addition, which constitutes the key ring-forming step. organic-chemistry.org In related syntheses, intermediates can include imines, which are formed and then attacked by a sulfur nucleophile, followed by intramolecular cyclization to yield the final heterocyclic product. researchgate.net The hydrolysis of a 2-imino-4-thiazolidinone intermediate is a key final step in the synthesis of the related thiazolidinedione structures. nih.gov

Putative mechanisms for similar heterocyclic syntheses suggest the formation of intermediates that possess two nucleophilic atoms (e.g., nitrogen and sulfur), creating a branching point where either S-cyclization or N-cyclization can occur. nih.gov For the synthesis of thiazolidine-2-thiones, the pathway involving sulfur as the initial nucleophile in the ring-closing step is favored. Transition states in these reactions are typically high-energy structures corresponding to the bond-forming and bond-breaking processes during the cyclization step.

Kinetic studies are essential for understanding the rate at which thiazolidine-2-thione formation occurs and for optimizing reaction conditions. While specific kinetic data for this compound is not extensively detailed in the provided results, methodologies for studying similar reactions have been established. For instance, the synthesis of 4,5-dihydroxyimidazolidine-2-thione, a related heterocyclic compound, has been studied using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

These techniques allow researchers to monitor the concentration of reactants, intermediates, and products over time. researchgate.net By analyzing these concentration changes, key kinetic parameters can be determined:

Reaction Rate: The speed at which reactants are converted into the final product.

Rate Law: An equation that describes how the reaction rate depends on the concentration of the reactants.

Activation Energy: The minimum energy required to initiate the chemical reaction.

Such studies reveal the influence of various factors like temperature, pressure, catalyst presence, and solvent choice on the reaction's efficiency and speed. For example, quantitative Raman spectroscopy has been shown to be a precise method for determining reactant concentrations in situ during the formation of 4,5-dihydroxyimidazolidine-2-thione, providing a robust tool for kinetic analysis. researchgate.net

Computational Chemistry Applications for Thiazolidine-2-thione Systems

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These theoretical studies complement experimental findings and offer deep mechanistic insights.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For thiazolidine-2-thione systems, DFT calculations, often using the B3LYP level of theory, are employed to optimize the molecular geometry and compute a range of electronic descriptors. figshare.comresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. figshare.comresearchgate.net

Key electronic properties calculated for thiazolidine-2-thione derivatives include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Mulliken Charges: These calculations assign partial charges to each atom in the molecule, helping to understand intramolecular charge transfer and identify reactive sites.

The table below summarizes typical data obtained from DFT calculations on related thiazolidine (B150603) systems.

| Property Calculated | Typical Finding/Significance |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. |

| HOMO-LUMO Energy Gap | A larger gap suggests higher stability and lower chemical reactivity. A smaller gap indicates the molecule is more easily excited and more reactive. |

| Mulliken Atomic Charges | Identifies the charge distribution, e.g., negative charges on sulfur and oxygen atoms, indicating their nucleophilic character. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) spectra, which can be compared with experimental data to confirm the molecular structure. figshare.com |

These theoretical calculations have shown satisfactory agreement with experimental data from techniques like FT-IR and NMR, validating the computational models. figshare.com

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thiazolidine-2-thione systems, MD simulations provide valuable information about their conformational flexibility, stability, and interactions with other molecules, such as biological receptors or solvents. nih.govnih.gov

Simulations typically run for nanoseconds, tracking the trajectory of each atom and revealing the dynamic behavior of the molecule. rsc.org Key analyses from MD simulations include:

Conformational Analysis: Identifies the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. This is particularly important for understanding the orientation of substituents like the methyl and phenyl groups on the thiazolidine ring.

Stability of Complexes: When studying the interaction of a thiazolidine-2-thione derivative with a protein, MD simulations can assess the stability of the ligand-protein complex over time. researchgate.netnih.gov Parameters like the root-mean-square deviation (RMSD) are monitored to see if the ligand remains stably bound in the active site.

Intermolecular Interactions: MD can elucidate the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the molecule's behavior in a given environment. nih.gov

The table below outlines common outputs from MD simulations of thiazolidine systems.

| Simulation Analysis | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the structural stability of the molecule or a complex. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Reveals the flexibility of different parts of the molecule, highlighting rigid and mobile regions. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule or complex over the simulation period. |

| Hydrogen Bond Analysis | Quantifies the formation and breaking of hydrogen bonds between the molecule and its surroundings (e.g., solvent or protein residues). nih.gov |

These simulations are crucial in drug design for evaluating how well a molecule fits and stays within a biological target. nih.govrsc.org

Computational chemistry serves as a predictive tool for understanding the reactivity of this compound and anticipating its chemical behavior. By integrating results from DFT and other methods, researchers can forecast the most likely sites of reaction and the mechanisms of transformations.

DFT calculations are fundamental to this predictive power. The calculated electronic properties directly inform reactivity: researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, as these are the locations of the most available electrons. Conversely, the LUMO distribution highlights sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual guide to reactivity. Red-colored, electron-rich regions (negative potential) are attractive to electrophiles, while blue-colored, electron-poor regions (positive potential) are targets for nucleophiles. researchgate.net

Fukui Functions: These are more advanced reactivity descriptors derived from DFT that quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic, electrophilic, and radical attack.

Beyond identifying reactive sites, computational methods can model entire reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows chemists to determine the most energetically favorable pathway, calculate activation barriers, and predict reaction kinetics, offering a theoretical framework that can guide and rationalize experimental synthesis and transformation studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular features)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For thiazolidine derivatives, QSAR studies are pivotal in predicting their therapeutic potential by identifying the key molecular features that govern their interactions with biological targets. nih.gov While specific QSAR models for this compound are not extensively detailed in the available literature, the principles are derived from studies on analogous heterocyclic structures. nih.govnih.gov

These models rely on calculating a range of molecular descriptors, which quantify different aspects of the molecule's physicochemical properties. The activity of the compound is then expressed as a function of these descriptors. For this compound, the most relevant features for QSAR modeling would include electronic, steric, hydrophobic, and topological descriptors. nih.gov The phenyl and methyl groups, along with the thiazolidine-2-thione core, contribute distinctly to these properties. For instance, the phenyl group heavily influences hydrophobicity and potential for aromatic interactions, while the thione group's electronic properties are critical for hydrogen bonding and electrostatic interactions.

Table 1: Key Molecular Descriptor Classes in QSAR Modeling for Thiazolidine Derivatives

| Descriptor Class | Description | Examples Relevant to this compound |

| Electronic | Describes the distribution of electrons in the molecule, influencing electrostatic interactions. | Dipole moment, Partial charges on N, S atoms, Highest Occupied Molecular Orbital (HOMO) energy. |

| Steric | Relates to the size and shape of the molecule, affecting how it fits into a binding site. | Molecular weight, Molar refractivity, Sterimol parameters for substituents. |

| Hydrophobic | Quantifies the molecule's tendency to repel water, crucial for membrane permeability and hydrophobic interactions. | LogP (octanol-water partition coefficient), Hydrophobic surface area. |

| Topological | Numerical indices derived from the graph representation of the molecule, encoding information about size, shape, and branching. | Wiener index, Kier & Hall connectivity indices. |

Intramolecular and Intermolecular Interactions

The solid-state architecture and interactions with biological macromolecules of this compound are governed by a network of intramolecular and intermolecular forces. These non-covalent interactions, including hydrogen bonding and π-stacking, dictate the compound's crystal packing and conformational stability.

Hydrogen Bonding Networks

The thiazolidine-2-thione moiety possesses both a hydrogen bond donor (the N-H group) and a primary hydrogen bond acceptor (the thione sulfur atom, C=S). In the solid state, the most significant intermolecular interaction is the N–H⋯S hydrogen bond. researchgate.net This interaction typically links molecules into chains or dimeric motifs, forming a stable supramolecular structure. researchgate.net The existence of the thione tautomer is critical for this interaction, as it provides the acceptor site. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type | Significance |

| N-H (Thiazolidine) | S=C (Thione) | Intermolecular | Primary interaction defining crystal packing, forms molecular chains. researchgate.net |

| C-H (Phenyl/Methyl) | S=C (Thione) | Intermolecular | Weak, secondary interaction contributing to lattice stability. |

| C-H (Aliphatic) | π-system (Phenyl) | Inter/Intramolecular | Weak, contributes to conformational stability and packing. |

π-Stacking Interactions

The presence of the phenyl group at the 5-position of the thiazolidine ring facilitates π-stacking interactions, which are crucial for stabilizing the crystal structure. researchgate.net These interactions occur between the aromatic rings of adjacent molecules, typically in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. nih.gov

In the crystal structures of related aromatic and heterocyclic compounds, these π-π interactions are characterized by centroid-centroid distances typically ranging from 3.3 to 3.9 Å. researchgate.netresearchgate.netnih.gov This stacking can lead to the formation of columns or layered structures within the crystal, working in concert with hydrogen bonding to create a dense and stable three-dimensional network. researchgate.net The energy of these interactions is influenced by quadrupole moments and the electronic nature of the aromatic system. rsc.org

Conformational Preferences and Energy Minima

The five-membered thiazolidine-2-thione ring is not planar and adopts a puckered conformation to minimize torsional strain. researchgate.net Conformational analysis, often performed using NMR spectroscopy and computational methods, shows that the ring typically exists in a half-chair or envelope conformation. researchgate.net The precise geometry and the orientation of the substituents are determined by the need to alleviate steric hindrance. researchgate.net

For 4-substituted thiazolidine-2-thiones, the substituent's size and nature control the conformational equilibrium. researchgate.net In the case of this compound, the methyl group at the C4 position has been shown to favor a pseudo-axial orientation. researchgate.net The puckering of the ring can be quantified by the torsional angle between the C4 and C5 atoms, which has been estimated to be around 41° for the thiazolidine-2-thione core, indicating a significant deviation from planarity. researchgate.net The phenyl group at C5 will also adopt an orientation (pseudo-axial or pseudo-equatorial) that represents a conformational energy minimum, balancing its steric demands against those of the adjacent methyl group.

Table 3: Conformational Features of the Thiazolidine-2-thione Ring

| Feature | Description | Typical Values/States | Source |

| Ring Puckering | The five-membered ring is non-planar to relieve strain. | Half-chair conformation. | researchgate.net |

| C4-C5 Torsional Angle | Quantifies the degree of ring puckering. | Approximately 41°. | researchgate.net |

| 4-Methyl Orientation | The preferred spatial position of the methyl group. | Pseudo-axial arrangement is favored. | researchgate.net |

| 5-Phenyl Orientation | The preferred spatial position of the phenyl group. | Adopts a low-energy conformation, balancing steric interactions with the 4-methyl group. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 5 Phenylthiazolidine 2 Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methyl-5-phenylthiazolidine-2-thione in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of its constitution and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial data, multi-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the entire molecular framework.

In the ¹³C NMR spectrum of related thiazolidine-2-thione derivatives, the thione carbon (C=S) typically appears as a distinct downfield signal, often in the range of 180-200 ppm. mdpi.comresearchgate.net The signals for the carbon atoms within the heterocyclic ring (C4 and C5) and the attached phenyl and methyl groups can be precisely assigned using these 2D methods.

COSY spectra establish proton-proton couplings, clearly identifying the correlation between the methine protons at the C4 and C5 positions of the thiazolidine (B150603) ring.

HSQC spectra correlate each proton signal with its directly attached carbon atom. This allows for the straightforward assignment of C4, C5, the methyl carbon, and the carbons of the phenyl group based on their corresponding proton signals.

The expected chemical shifts for this compound, based on analyses of analogous structures, are summarized in the table below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C2 (C=S) | - | ~185-200 | H4, H5 |

| C4 | ~4.0-4.5 (q) | ~60-70 | H5, H-Methyl |

| C5 | ~5.0-5.5 (d) | ~45-55 | H4, H-Phenyl (ortho) |

| Methyl (on C4) | ~1.3-1.6 (d) | ~15-20 | C4, C5 |

| Phenyl (on C5) | ~7.2-7.5 (m) | ~125-140 | C5 |

| NH | Broad, variable | - | C2, C4, C5 |

The five-membered thiazolidine ring is not planar and exists in various puckered conformations, such as envelope or half-chair forms. researchgate.net The substituents at the C4 and C5 positions can adopt either pseudo-axial or pseudo-equatorial orientations, and the molecule undergoes rapid conformational exchange between these states in solution. researchgate.net

Dynamic NMR spectroscopy is a powerful method for studying these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange can be slowed sufficiently to observe signals for individual conformers, while at higher temperatures, a single, averaged signal is observed.

Techniques like Chemical Exchange Saturation Transfer (CEST) can be particularly useful for characterizing exchange processes involving sparsely populated "invisible" conformational states that are in slow exchange with the major, visible conformer. researchgate.netnih.gov Analysis of coupling constants (³JHH values) between the C4 and C5 protons can also provide quantitative information about the torsional angle and the preferred conformation of the ring. researchgate.net For thiazolidine-2-thiones, the size of the substituents at the C4 and C5 positions plays a critical role in determining the conformational equilibrium. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While a specific crystal structure for this compound is not widely reported, analysis of related heterocyclic thiones reveals common packing motifs. The crystal packing is typically governed by a network of non-covalent interactions. mdpi.com

A key interaction in many related structures is the formation of hydrogen bonds involving the N-H group of the thiazolidine ring and the sulfur atom of the thione group (N-H···S) of a neighboring molecule. nih.govnih.gov These interactions often lead to the formation of centrosymmetric dimers or extended one-dimensional chains.

Furthermore, the phenyl ring can participate in C-H···π interactions, and the sulfur atoms can engage in various short-range electrostatic contacts (e.g., S···N or S···S), which contribute to a dense and stable crystal packing. mdpi.comnih.gov The relative orientation of the phenyl and methyl substituents and the planarity of the thiazolidine ring are also precisely determined. In many thiazolidine derivatives, the five-membered ring is nearly planar. nih.gov

Interactive Table: Typical Crystallographic Parameters for Thiazolidine-2-Thione Derivatives

| Parameter | Typical Value | Description |

| Space Group | P2₁/c, Pbca, etc. | Describes the crystal's symmetry. |

| Unit Cell a (Å) | ~5-20 | Length of one side of the unit cell. nih.govscilit.com |

| Unit Cell b (Å) | ~12-18 | Length of one side of the unit cell. nih.govscilit.com |

| Unit Cell c (Å) | ~6-19 | Length of one side of the unit cell. nih.govscilit.com |

| C=S Bond Length (Å) | ~1.65-1.70 | Double bond between carbon and sulfur. |

| N-H···S H-Bond (Å) | ~2.4-2.8 | Distance of hydrogen bond. nih.govnih.gov |

| Dihedral Angle | Variable | Angle between the thiazolidine and phenyl rings. nih.gov |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in thiazolidinone and related heterocyclic derivatives. researchgate.netprimescholars.com Different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be influenced by crystallization conditions such as solvent and temperature. These different forms can exhibit distinct physical properties, including melting point, solubility, and stability. Although specific polymorphs of this compound have not been detailed in the literature, the potential for their existence is high given the behavior of analogous compounds. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum provides a distinct fingerprint for the molecule. The most characteristic absorption is that of the C=S (thione) group. The N-H stretching vibration appears as a prominent band, typically in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding in the solid state. Other key absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the phenyl ring, and C-N stretching vibrations.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C=S (Thione) | Stretch | 1050 - 1250 |

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. While specific experimental mass spectrometry data for this compound is not widely available in the reviewed scientific literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related thiazolidine-2-thione derivatives and general principles of mass spectrometry. sapub.orgresearchgate.net

The molecular formula of this compound is C10H11NS2, which gives it a molecular weight of approximately 209.33 g/mol . In electron ionization (EI) mass spectrometry, the molecule would first lose an electron to form the molecular ion (M•+), which would then undergo a series of fragmentation reactions to yield smaller, charged fragments.

Proposed Fragmentation Pathways:

The fragmentation of the this compound molecular ion is expected to be directed by the thiazolidine-2-thione core and the phenyl and methyl substituents. The key fragmentation processes would likely involve cleavages of the bonds within the heterocyclic ring and the loss of neutral fragments.

One of the primary fragmentation routes for thiazolidine-2-thiones involves the cleavage of the bonds adjacent to the sulfur atoms. sapub.org A plausible pathway for this compound could involve the initial cleavage of the C4-C5 bond, leading to the formation of a stabilized carbocation. Subsequent fragmentations could involve the loss of small neutral molecules such as hydrogen sulfide (B99878) (H2S), thioformaldehyde (B1214467) (CH2S), or the thiocyanate (B1210189) radical (•SCN).

Another significant fragmentation pathway would likely be initiated by the cleavage of the bond between the phenyl group and the thiazolidine ring. This would lead to the formation of a stable phenyl cation (C6H5+) at m/z 77 or a related tropylium (B1234903) ion. The presence of the methyl group at the C4 position could also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH3) or the formation of fragments containing the methyl group.

Isotopic Abundance Analysis:

A key feature in the mass spectrum of sulfur-containing compounds is the presence of a distinct isotopic pattern for the molecular ion peak. whitman.edunist.govwikipedia.orgscielo.br Sulfur has a major isotope, ³²S, with a natural abundance of approximately 95.02%, and a heavier stable isotope, ³⁴S, with a natural abundance of about 4.21%. wikipedia.org

This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, which is a peak at two mass units higher than the molecular ion peak (M•+). For a molecule containing one sulfur atom, the intensity of the M+2 peak is approximately 4.4% of the intensity of the M•+ peak. Since this compound contains two sulfur atoms, the theoretical intensity of the M+2 peak would be approximately 8.8% of the M•+ peak. This distinctive isotopic signature is a valuable tool for confirming the presence of sulfur in an unknown compound.

The presence of the ¹³C isotope (natural abundance of ~1.1%) will also contribute to the M+1 peak. whitman.edu For a molecule with 10 carbon atoms, the contribution to the M+1 peak from ¹³C would be approximately 11% (10 x 1.1%).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 209 | [C10H11NS2]•+ | - |

| 194 | [C9H8NS2]+ | •CH3 |

| 132 | [C7H6NS]+ | •SH, C2H4 |

| 104 | [C7H6N]+ | S, •H |

| 91 | [C6H5S]+ | C3H4N |

| 77 | [C6H5]+ | C3H4NS2 |

Reactivity Profiles and Chemical Transformations of 4 Methyl 5 Phenylthiazolidine 2 Thione

Nucleophilic and Electrophilic Reactivity of the Thiazolidine-2-thione Core

The thiazolidine-2-thione scaffold possesses both nucleophilic and electrophilic characteristics. The exocyclic sulfur atom and the endocyclic nitrogen atom are primary nucleophilic centers, while the thiocarbonyl carbon (C2) is the main electrophilic site.

The thioamide group (-NH-C(=S)-) is the most reactive part of the molecule and dictates many of its chemical transformations. It exists in tautomeric equilibrium with the thioenol form (-N=C(-SH)-), which allows it to react as an ambident nucleophile.

Electrophilic Attack: In the presence of a base, the thioamide can be deprotonated to form a highly nucleophilic thiolate anion. This anion preferentially reacts with electrophiles at the soft sulfur atom, a principle consistent with Hard and Soft Acids and Bases (HSAB) theory. This leads to regioselective S-alkylation when treated with alkyl halides. For instance, the S-alkylation of structurally similar imidazole-2-thiones with halogeno-alkanols proceeds selectively at the sulfur atom to yield the corresponding S-alkylated products. nih.gov

Acylation reactions show more complex behavior. The reaction of thioamides with acyl halides can occur at either the sulfur or the nitrogen atom. The S-acyl derivative is typically formed first as the product of kinetic control, resulting from the attack of the more nucleophilic sulfur atom. However, this S-acyl intermediate can subsequently undergo a transacylation reaction to yield the more thermodynamically stable N-acyl derivative.

| Electrophile | Reagent Example | Predominant Site of Attack | Product Type |

| Alkyl Halide | Methyl Iodide | Sulfur (S) | S-Alkyl Thioimidate |

| Acyl Halide | Acetyl Chloride | Sulfur (Kinetic), Nitrogen (Thermodynamic) | S-Acyl (Kinetic), N-Acyl (Thermodynamic) |

The nitrogen atom in the thiazolidine (B150603) ring is a secondary amine and acts as a nucleophile. While the exocyclic sulfur is generally the more reactive nucleophilic site, reactions at the nitrogen are also possible, particularly when stronger or harder electrophiles are used, or when the sulfur atom is sterically hindered.

The primary reaction involving the nitrogen atom is acylation. As mentioned, under conditions of thermodynamic control, acyl groups can migrate from the sulfur to the nitrogen, or direct N-acylation can occur, leading to the formation of a stable N-acyl-4-methyl-5-phenylthiazolidine-2-thione. The nucleophilicity of the nitrogen can be enhanced by deprotonation with a strong base, although this can also promote competing reactions or ring-opening.

Ring-Opening and Ring-Closing Reactions Involving the Thiazolidine Moiety

The saturated thiazolidine ring is susceptible to cleavage under certain nucleophilic conditions. The stability of the ring is influenced by the substituents and the reaction environment. Nucleophilic attack at the electrophilic C2 (thiocarbonyl) or C5 positions can initiate ring-opening.

Studies on the closely related compound, 4-methyl-4-phenylthiazolidine-2,5-dithione, demonstrate this reactivity. When treated with various amino nucleophiles, such as primary amines, the thiazolidine ring opens. This is followed by an intramolecular cyclization that expels a sulfur-containing fragment, leading to the formation of a new heterocyclic system, namely 5-methyl-5-phenylimidazolidine-2,4-dithione. This transformation highlights the susceptibility of the thiazolidine core to nucleophilic attack and subsequent rearrangement.

While ring-opening is a documented pathway, ring-closing reactions initiated from an opened 4-methyl-5-phenylthiazolidine-2-thione derivative are less characterized. In principle, if the ring is opened to form a linear intermediate with reactive functional groups at its termini, subsequent intramolecular cyclization could lead to the formation of a new ring system, potentially larger or smaller than the original five-membered ring, depending on the nature of the intermediate and the reaction conditions. Such transformations are common in heterocyclic chemistry, often driven by the formation of a thermodynamically stable product.

Redox Chemistry of this compound

The redox chemistry of the thiazolidine-2-thione core is primarily centered on the sulfur atoms.

Oxidation: The sulfur atoms in the molecule, particularly the exocyclic thione sulfur, are susceptible to oxidation. Mild oxidation may lead to the formation of disulfides through the coupling of two molecules. More vigorous oxidation of related, unsaturated 2-thiazoline systems with reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) has been shown to cause oxidative cleavage of the ring, resulting in acyclic products like acetylamino disulfides or sulfonic acids. rsc.org Another potential oxidation pathway is aromatization. Treatment of a dihydrothiazole ring with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or elemental sulfur can lead to dehydrogenation, resulting in the formation of the corresponding aromatic thiazole (B1198619). rsc.org

Reduction: The thiocarbonyl group (C=S) is generally less reactive towards common hydride reducing agents than its carbonyl (C=O) counterpart. While sodium borohydride (B1222165) (NaBH₄) is typically ineffective at reducing thioamides, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation. masterorganicchemistry.comyoutube.comlibretexts.org However, the reduction of a thioamide is not as common as ester or amide reduction and can lead to different products. Potential outcomes include reduction to the corresponding amine (a methylene (B1212753) group, -CH₂-) or desulfurization. There is a lack of specific literature detailing the reduction of this compound, but based on general principles, forcing conditions with a powerful reductant like LiAlH₄ would be required to effect any change at the thiocarbonyl group.

| Redox Reaction | Reagent Class | Potential Outcome(s) |

| Oxidation | Peroxy acids (e.g., MCPBA), Oxone® | Ring-opening to form disulfides or sulfonic acids rsc.org |

| Oxidation | Dehydrogenating agents (e.g., KMnO₄, S) | Aromatization to form a substituted thiazole rsc.org |

| Reduction | Strong hydrides (e.g., LiAlH₄) | Reduction of C=S to CH₂; Desulfurization masterorganicchemistry.comyoutube.com |

Investigation of 4 Methyl 5 Phenylthiazolidine 2 Thione in Specific Chemical Applications

Role as a Ligand in Coordination Chemistry

4-Methyl-5-phenylthiazolidine-2-thione, and its parent compound thiazolidine-2-thione, serve as versatile ligands in coordination chemistry. The presence of multiple potential donor atoms—the nitrogen atom and the exocyclic sulfur atom of the thione group—allows for varied coordination behaviors with different metal centers. Research has primarily focused on its complexes with Group IIB metals, highlighting distinct bonding preferences based on the metal ion.

The synthesis of metal complexes with thiazolidine-2-thione (ttz), a closely related analogue, has been systematically studied. Complexes with zinc(II), cadmium(II), and mercury(II) halides have been prepared, typically by direct reaction of the metal salt with the ligand in a suitable solvent. The resulting compounds are generally non-electrolytic, white, and diamagnetic. rsc.org

Two main stoichiometric types of complexes have been isolated:

[MX₂L₂]: Formed with a 1:2 metal-to-ligand ratio (where M = Zn, Cd, Hg; X = Cl, Br, I; L = ttz).

[MX₂L]: Formed with a 1:1 metal-to-ligand ratio. rsc.org

For instance, reacting zinc chloride (ZnCl₂) with thiazolidine-2-thione yields the complex [ZnCl₂(ttz)₂]. Similarly, mercury(II) halides form complexes such as [HgCl₂(ttz)₂] and [HgBr₂(ttz)]. rsc.org Studies on mixed ligand systems have also been reported. For example, mixed copper(I) complexes incorporating both 1,3-thiazolidine-2-thione and triarylphosphines have been found to form dimeric structures. chempedia.info

The structural elucidation of these complexes, primarily through infrared (IR) spectroscopy, reveals that the coordination mode of the thiazolidine-2-thione ligand is highly dependent on the specific metal ion.

Conversely, in complexes with mercury(II), like [HgCl₂(ttz)], the ligand demonstrates S-bonding. The IR spectra of these mercury complexes show shifts indicative of coordination through the exocyclic sulfur atom. rsc.org This change in bonding preference highlights the thiophilic nature of the softer mercury(II) ion compared to the harder zinc(II) and cadmium(II) ions.

In dimeric copper(I) complexes that also contain triarylphosphines, the thiazolidine-2-thione ligand acts as a bridging ligand, connecting two copper atoms. chempedia.info The 1:1 complexes, such as [HgCl₂(ttz)], are suggested to have a polymeric structure where halide atoms form bridges between the metal centers. rsc.org

| Complex Formula | Proposed Stereochemistry | Proposed Ligand Bonding | Structural Feature |

|---|---|---|---|

| [ZnX₂(ttz)₂] (X=Cl, Br, I) | Tetrahedral | N-bonded | Monomeric |

| [CdX₂(ttz)₂] (X=Cl, Br, I) | Tetrahedral | N-bonded | Monomeric |

| [HgX₂(ttz)] (X=Cl, Br) | Polymeric | S-bonded | Halide-bridged |

Detailed mechanistic studies, such as kinetic analyses of the formation and dissociation of these specific complexes, are not extensively covered in the available literature. The understanding of metal-ligand binding is largely derived from the structural and spectroscopic analysis of the final complexed products. rsc.orgchempedia.info The observed preference for N-bonding with harder metals like Zn(II) and S-bonding with softer metals like Hg(II) is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory, which provides a foundational mechanistic framework. The nitrogen atom acts as a harder donor site, while the sulfur atom is a softer donor site, leading to preferential binding with metals of corresponding hardness.

Application in Organic Catalysis

In the realm of organic catalysis, this compound and its derivatives are primarily recognized for their role as chiral auxiliaries in asymmetric synthesis, a process that falls under the broader category of organocatalysis where the molecule itself helps to control the stereochemical outcome of a reaction.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary is then removed to yield the enantiomerically pure target molecule. Thiazolidinethiones derived from amino acids have proven to be highly effective in this role. scielo.org.mx

One prominent example involves the use of 4(R)-phenylthiazolidinethione. In one application, modafinic acid was attached to this chiral auxiliary, allowing for the chromatographic separation of the resulting diastereomers (compounds 9 and 10 in the original study). Subsequent treatment with ammonium (B1175870) hydroxide (B78521) yielded the individual, optically pure enantiomers of the drug modafinil, with the auxiliary being recovered for reuse. scielo.org.mx

Another significant application is in the synthesis of complex natural products. The synthesis of (-)-stemoamide, an alkaloid with four contiguous stereocenters, utilized 4(S)-phenylthiazolidinethione to control the stereochemistry. The addition of a chlorotitanium enolate of the N-acetylated thiazolidinethione to a five-membered N-acyl iminium ion proceeded with high diastereoselectivity, successfully setting one of the key stereocenters for the synthesis. scielo.org.mx

The effectiveness of these auxiliaries stems from the rigid heterocyclic structure which, due to steric hindrance, blocks one face of the reacting enolate, forcing the incoming electrophile to approach from the less hindered side. This directed attack ensures the formation of one diastereomer in preference to the other. wikipedia.orgscielo.org.mx

| Target Molecule | Synthetic Strategy | Role of Auxiliary | Outcome |

|---|---|---|---|

| Modafinil | Resolution of racemic modafinic acid | Formation of separable diastereomers | Separation and synthesis of pure enantiomers |

| (-)-Stemoamide | Asymmetric addition to an iminium ion | Control of stereochemistry during C-C bond formation | Achieved high diastereoselectivity for a key intermediate |

The available research literature primarily focuses on the stoichiometric use of this compound and its analogues as chiral auxiliaries. scielo.org.mxresearchgate.net There is limited evidence to suggest its widespread application as a co-catalyst or as a precursor from which a catalytically active species is generated in situ. Its role is typically that of a recoverable reagent that directs stereochemistry rather than a substance that accelerates a reaction in catalytic amounts. Its ability to form stable complexes with metals, however, suggests a potential for its use as a ligand in pre-formed metal catalysts used for various transformations. chemimpex.comnih.gov

An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound This compound for the requested applications in material science and synthetic methodologies.

Despite a thorough investigation, no specific research findings, data, or detailed studies concerning the integration of this compound into polymeric structures, its application in functional materials, or its exploitation as a reagent or chiral auxiliary could be located.

The available scientific literature focuses on related, but structurally distinct, compounds such as 4-phenylthiazolidine-2-thione or other derivatives of the thiazolidinethione scaffold. However, in strict adherence to the provided instructions to focus solely on this compound, information on these other compounds cannot be presented.

Therefore, it is not possible to generate the requested article sections with scientifically accurate and specific information for the target compound.

Mechanistic Biological Investigations of 4 Methyl 5 Phenylthiazolidine 2 Thione

Modulation of Specific Enzymatic Activities

There is no available information on the modulation of specific enzymatic activities by 4-Methyl-5-phenylthiazolidine-2-thione.

Enzyme Kinetic Studies (e.g., inhibition type, Ki determination)

No enzyme kinetic studies, including the determination of inhibition type or Ki values, have been reported for this compound.

Molecular Docking and Protein-Ligand Interaction Modeling

There are no published molecular docking or protein-ligand interaction modeling studies specifically involving this compound.

Receptor Binding and Activation Studies (at a molecular level)

Information regarding the receptor binding and activation properties of this compound at a molecular level is not available in the current body of scientific literature.

Interference with Cellular Signaling Pathways (focused on molecular mechanisms)

There are no studies detailing the interference of this compound with any cellular signaling pathways.

Interaction with Biomolecules (e.g., DNA, RNA, lipids)

No research has been published that investigates the direct interaction of this compound with biomolecules such as DNA, RNA, or lipids.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-methyl-5-phenylthiazolidine-2-thione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux conditions. For example, a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound in DMF/acetic acid is refluxed for 2 hours. Post-reaction, the product is filtered and recrystallized (e.g., DMF-ethanol) . Intermediates are characterized via TLC for purity and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry further validates molecular weight .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For example, ¹H NMR can distinguish between Z/E isomers in thiazolidine-2-thione derivatives by analyzing alkene proton coupling constants . High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while X-ray crystallography (if crystals are obtainable) offers definitive structural proof .

Q. What bioactivity assays are commonly used to evaluate this compound derivatives?

- Methodological Answer : Antimicrobial activity is assessed via agar dilution or microbroth dilution methods against Gram-positive/negative bacteria and fungi. Anticancer potential is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Enzymatic inhibition (e.g., tyrosine kinase, COX-2) is evaluated via spectrophotometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Use factorial design to test variables: catalyst type (e.g., p-TsOH vs. ZnCl₂), solvent polarity (DMF vs. ethanol), and temperature. For instance, increasing acetic acid concentration may enhance cyclization efficiency . Response surface methodology (RSM) can model interactions between variables, while in situ FTIR monitors reaction progress to minimize by-products .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the biological activity of this compound?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to enhance antimicrobial activity via increased electrophilicity. Compare with meta-substituted analogs using molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) . Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidine-2-thione derivatives?

- Methodological Answer : Cross-validate assay protocols (e.g., standardized inoculum size in antimicrobial tests) and control for solvent effects (e.g., DMSO toxicity in cell lines) . Meta-analyses of published data can identify outliers, while molecular dynamics simulations explain divergent binding modes due to stereochemical variations .

Q. How can computational methods enhance the design of this compound derivatives with targeted properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthesis of redox-active derivatives. Molecular docking against crystal structures (e.g., PDB: 2OK) identifies key interactions for optimizing inhibitor potency . Machine learning models trained on existing datasets prioritize substituents for desired bioactivity .

Methodological and Theoretical Considerations

Q. What theoretical frameworks guide the interpretation of reaction mechanisms in thiazolidine-2-thione synthesis?

- Methodological Answer : The Curtin-Hammett principle explains selectivity in kinetically controlled reactions, while frontier molecular orbital (FMO) theory rationalizes cyclization pathways. For example, nucleophilic attack by thiosemicarbazide on chloroacetic acid is driven by HOMO-LUMO interactions .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer : Replicate experiments using identical conditions (solvent, concentration, temperature) for NMR comparisons. Cross-reference with databases (e.g., ChemIDplus, EPA DSSTox) to validate spectral assignments . Collaborative inter-laboratory studies can harmonize data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.